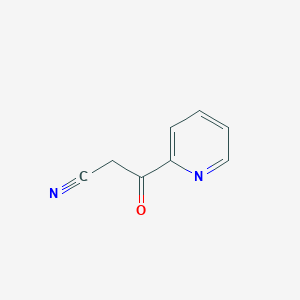

3-Oxo-3-(pyridin-2-YL)propanenitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-oxo-3-pyridin-2-ylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O/c9-5-4-8(11)7-3-1-2-6-10-7/h1-3,6H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POACVIKYJGGGPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50468737 | |

| Record name | 3-Oxo-3-(pyridin-2-yl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50468737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54123-21-6 | |

| Record name | β-Oxo-2-pyridinepropanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54123-21-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Oxo-3-(pyridin-2-yl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50468737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Oxo-3-(pyridin-2-yl)propanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Oxo-3-(pyridin-2-YL)propanenitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis method for 3-oxo-3-(pyridin-2-yl)propanenitrile, a valuable building block in medicinal chemistry and drug development. The core of this guide focuses on the widely employed Claisen condensation reaction, offering a comprehensive experimental protocol and relevant quantitative data.

Core Synthesis Methodology: Claisen Condensation

The most common and effective method for the synthesis of this compound is the Claisen condensation of a pyridine-2-carboxylic acid ester with acetonitrile in the presence of a strong base. This reaction provides a straightforward and efficient route to the desired β-ketonitrile.

The general reaction scheme is as follows:

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol: Claisen Condensation of Ethyl Picolinate with Acetonitrile

This protocol is based on established procedures for similar Claisen-type condensations.

Materials:

-

Ethyl picolinate

-

Acetonitrile, anhydrous

-

Sodium hydride (NaH), 60% dispersion in mineral oil, or Sodium ethoxide (NaOEt)

-

Toluene, anhydrous

-

Glacial acetic acid

-

Ethyl acetate

-

Saturated brine solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and heating mantle

-

Ice bath

Procedure:

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is assembled and purged with an inert gas (e.g., nitrogen or argon).

-

Base Addition: To the flask, add anhydrous toluene (e.g., 100 mL for a 50 mmol scale reaction). If using sodium hydride, carefully add the required amount (typically 2.0-2.2 equivalents) to the toluene and stir to create a suspension. If using sodium ethoxide, it can be added directly.

-

Acetonitrile Addition: Cool the suspension to 0 °C using an ice bath. Slowly add anhydrous acetonitrile (1.5-2.0 equivalents) dropwise to the stirred suspension. Maintain the temperature at 0 °C and continue stirring for 30-60 minutes.

-

Ester Addition: While maintaining the temperature at 0 °C, add ethyl picolinate (1.0 equivalent) dropwise to the reaction mixture over 30-60 minutes.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux. The reaction progress should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Reaction times can vary, but typically range from several hours to overnight.

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature and then to 0 °C in an ice bath.

-

Carefully quench the reaction by the slow, dropwise addition of water.

-

Adjust the pH of the aqueous layer to be slightly acidic (pH 5-6) using glacial acetic acid.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with saturated brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of β-ketonitriles via Claisen condensation. Please note that the yield for the specific synthesis of this compound may vary depending on the exact reaction conditions and scale.

| Parameter | Value | Reference |

| Starting Material | Ethyl Picolinate | General Knowledge |

| Reagents | Acetonitrile, Sodium Hydride | |

| Solvent | Toluene | |

| Reaction Temperature | Reflux | |

| Reaction Time | 72 hours (for a similar reaction) | |

| Reported Yield | 70% (for 3-oxo-3-(pyridin-3-yl)propanenitrile) |

Visualizing the Workflow

The following diagram illustrates the key steps in the synthesis and work-up process.

Caption: Experimental workflow for the synthesis of this compound.

Alternative Synthesis Approaches

While the Claisen condensation is the most prevalent method, other potential synthetic routes to this compound could be explored, although they are less commonly reported in the literature. These might include:

-

Acylation of a pre-formed acetonitrile anion: This would involve generating the anion of acetonitrile using a strong base like lithium diisopropylamide (LDA) and then reacting it with an activated form of picolinic acid, such as an acid chloride or an ester.

-

Reaction of 2-acetylpyridine with a cyanating agent: This approach would involve the conversion of the methyl group of 2-acetylpyridine to a nitrile. This is a less direct route and may require multiple steps.

Further research into these alternative methods is recommended for a comprehensive understanding of all possible synthetic strategies.

This guide provides a foundational understanding of the synthesis of this compound. For specific applications and scale-up, further optimization of the reaction conditions may be necessary. Always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before conducting any chemical synthesis.

An In-depth Technical Guide to the Chemical Properties of α-Oxo-2-pyridinepropanenitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Oxo-2-pyridinepropanenitrile, systematically known as 3-oxo-3-(pyridin-2-yl)propanenitrile, is a heterocyclic β-ketonitrile of significant interest in medicinal chemistry and organic synthesis. Its unique molecular architecture, featuring a pyridine ring, a ketone, and a nitrile group, makes it a versatile building block for the synthesis of a variety of more complex molecules, particularly heterocyclic compounds with potential therapeutic applications. The presence of multiple functional groups also suggests a potential for diverse biological activities. This technical guide provides a comprehensive overview of the core chemical properties of α-oxo-2-pyridinepropanenitrile, including its physicochemical characteristics, synthesis, and a review of the biological activities of structurally related compounds, offering insights for future research and drug development endeavors.

Core Chemical Properties

A summary of the key chemical and physical properties of α-oxo-2-pyridinepropanenitrile is presented in the table below. These properties have been compiled from various chemical databases and literature sources.

| Property | Value | Source |

| IUPAC Name | 3-oxo-3-pyridin-2-ylpropanenitrile | |

| Synonyms | α-Oxo-2-pyridinepropanenitrile, β-Oxo-2-pyridinepropanenitrile, 2-(Cyanoacetyl)pyridine, 3-oxo-3-(2-pyridinyl)propanenitrile | [1][2] |

| CAS Number | 54123-21-6 | [1][3] |

| Molecular Formula | C₈H₆N₂O | [1][3] |

| Molecular Weight | 146.15 g/mol | [1][3] |

| Appearance | Solid | [2] |

| Melting Point | 93-94 °C | |

| Boiling Point (Predicted) | 312.7 ± 22.0 °C | |

| Solubility | Soluble in polar organic solvents. | [2] |

| pKa (Predicted) | 6.05 ± 0.10 |

Synthesis and Reactivity

The presence of a ketone, a nitrile, and a pyridine ring makes α-oxo-2-pyridinepropanenitrile a reactive and versatile intermediate. The ketone and nitrile functionalities are key for constructing various heterocyclic systems. For instance, β-ketonitriles are widely used as precursors for the synthesis of pyrimidines, pyridines, and other nitrogen-containing heterocycles, many of which exhibit a broad spectrum of biological activities.[5]

General Experimental Protocol for β-Ketonitrile Synthesis (Adapted)

The following is a generalized protocol for a Claisen-type condensation to synthesize β-ketonitriles, which can be adapted for the synthesis of α-oxo-2-pyridinepropanenitrile.

Materials:

-

Pyridine-2-carboxylic acid ester (e.g., methyl picolinate)

-

Acetonitrile

-

Strong base (e.g., sodium hydride, potassium tert-butoxide)[4]

-

Anhydrous aprotic solvent (e.g., tetrahydrofuran, diethyl ether)

-

Apparatus for reactions under inert atmosphere

Procedure:

-

To a solution of the pyridine-2-carboxylic acid ester in an anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon), add the strong base at a controlled temperature (often 0 °C or room temperature).

-

Slowly add acetonitrile to the reaction mixture.

-

The reaction is typically stirred for several hours at room temperature or with gentle heating to drive the condensation.

-

Reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the addition of a protic solvent (e.g., water or ethanol) or a dilute acid.

-

The product is then extracted into an organic solvent, and the organic layer is washed, dried, and concentrated under reduced pressure.

-

The crude product can be purified by techniques such as column chromatography or recrystallization.

Logical Workflow for Synthesis:

Caption: General workflow for the synthesis of α-Oxo-2-pyridinepropanenitrile.

Potential Biological Activities and Therapeutic Applications

While specific biological studies on α-oxo-2-pyridinepropanenitrile are limited in the public domain, the structural motifs present in the molecule are found in numerous compounds with significant pharmacological activities.

Antimicrobial and Anti-inflammatory Potential

Pyridine derivatives are well-known for their wide range of biological activities, including antimicrobial and anti-inflammatory properties.[6] The pyridine ring can engage in various non-covalent interactions with biological macromolecules, such as enzymes and receptors.[5] Similarly, nitrile-containing compounds have also been investigated for their therapeutic potential. The combination of these functional groups in α-oxo-2-pyridinepropanenitrile suggests that it could be a candidate for screening in these areas. For example, a related compound, 2-Methyl-3-oxo-3-(pyridin-4-YL)propanenitrile, has been investigated for its biological activity.[5]

Enzyme Inhibition

The β-ketonitrile scaffold is a key feature in many enzyme inhibitors. For instance, derivatives of 2-Methyl-3-oxo-3-(pyridin-4-YL)propanenitrile have been studied as inhibitors of protein kinases like Janus Kinase 3 (JAK3), which are important targets in autoimmune diseases and cancer.[5] The mechanism of action often involves the interaction of the pyridine ring and other functional groups with the active site of the enzyme.[5]

Potential Enzyme Inhibition Pathway:

Caption: Hypothetical signaling pathway of α-Oxo-2-pyridinepropanenitrile as an enzyme inhibitor.

Conclusion

α-Oxo-2-pyridinepropanenitrile is a valuable chemical entity with significant potential in synthetic and medicinal chemistry. Its straightforward, albeit not yet specifically documented, synthesis via Claisen-type condensation and the reactivity of its functional groups make it an attractive starting material for the generation of diverse heterocyclic libraries. While direct biological data is scarce, the known activities of related pyridine and β-ketonitrile derivatives strongly suggest that this compound warrants further investigation as a potential therapeutic agent, particularly in the areas of antimicrobial, anti-inflammatory, and enzyme-inhibitory research. This guide provides a foundational understanding of its chemical properties to aid researchers in exploring the full potential of this intriguing molecule.

References

- 1. This compound | C8H6N2O | CID 11571823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. scbt.com [scbt.com]

- 4. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Methyl-3-oxo-3-(pyridin-4-YL)propanenitrile | 1094267-19-2 | Benchchem [benchchem.com]

- 6. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Oxo-3-(pyridin-2-yl)propanenitrile (CAS Number: 54123-21-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Oxo-3-(pyridin-2-yl)propanenitrile, a key building block in medicinal chemistry. The document details its physicochemical properties, safety information, and a representative synthetic protocol. While direct biological activity data for the title compound is limited in publicly available literature, this guide explores its significant role as a precursor to pharmacologically active molecules, particularly noncompetitive antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. The guide also presents a detailed visualization of the AMPA receptor signaling pathway, a critical pathway in glutamatergic neurotransmission and a target for therapeutic intervention in various neurological disorders.

Chemical and Physical Properties

This compound, also known as β-oxo-2-pyridinepropanenitrile, is a solid organic compound.[1][2] Its fundamental properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 54123-21-6 | [1][3] |

| Molecular Formula | C₈H₆N₂O | [3][4] |

| Molecular Weight | 146.15 g/mol | [4] |

| Appearance | Solid | [2] |

| Purity | Typically ≥95% | [5] |

| Storage Temperature | 2-8°C, under inert atmosphere | [2] |

| Synonyms | 3-oxo-3-(2-pyridinyl)propanenitrile, β-oxo-2-pyridinepropanenitrile, 2-(Cyanoacetyl)pyridine, 2-(2-Cyanoethanoyl)pyridine | [4][5] |

Safety and Handling

This compound is classified as a warning-level hazardous substance.[2] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

| Hazard Statement | Description |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

| Precautionary Statement | Description |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |

This is not an exhaustive list of safety information. Please refer to the material safety data sheet (MSDS) for complete details.

Synthesis

The primary synthetic route to this compound is a Claisen condensation reaction between a pyridine-2-carboxylic acid ester (e.g., ethyl picolinate) and acetonitrile, using a strong base such as sodium hydride.[6]

Experimental Protocol: Claisen Condensation for the Synthesis of 3-Oxonitriles

This protocol is a general representation based on the synthesis of similar 3-oxonitriles.[7] Optimization of specific parameters may be required for the synthesis of this compound.

Materials:

-

Ethyl picolinate (1 equivalent)

-

Acetonitrile (2 equivalents)

-

Sodium hydride (80% dispersion in mineral oil, 2 equivalents)

-

Dry toluene

-

31% Hydrochloric acid

-

Ice water

-

Sodium sulfate

Procedure:

-

In a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add dry toluene.

-

To the toluene, add the sodium hydride dispersion.

-

Heat the suspension to 85°C.

-

In a separate flask, prepare a mixture of ethyl picolinate and acetonitrile.

-

Add the ester-nitrile mixture dropwise to the heated sodium hydride suspension over a period of 1.5 to 2 hours, maintaining the temperature at 85°C.

-

After the addition is complete, continue stirring the reaction mixture at 85-90°C until the evolution of hydrogen gas ceases.

-

Cool the reaction mixture to room temperature.

-

Carefully quench the reaction by the slow addition of water.

-

Separate the aqueous and organic layers.

-

Cool the aqueous layer to 0°C in an ice bath and acidify to a pH of 1-2 with 31% hydrochloric acid.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the solid with ice water until the filtrate is neutral.

-

Dry the product under vacuum to a constant weight.

Synthesis Workflow

Caption: A workflow diagram for the synthesis of this compound.

Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the protons on the pyridine ring and the methylene protons adjacent to the carbonyl and nitrile groups. |

| ¹³C NMR | Resonances for the carbonyl carbon, the nitrile carbon, the methylene carbon, and the carbons of the pyridine ring. |

| FTIR (cm⁻¹) | Characteristic stretching frequencies for the C=O (carbonyl), C≡N (nitrile), and C-H bonds, as well as aromatic C=C and C-N vibrations. |

| Mass Spec (m/z) | A molecular ion peak corresponding to the molecular weight of the compound (146.15), along with characteristic fragmentation patterns. |

Biological Significance and Applications

While this compound itself is primarily a synthetic intermediate, its derivatives have garnered significant interest in drug discovery, particularly as noncompetitive antagonists of the AMPA receptor. The AMPA receptor is a key player in fast excitatory neurotransmission in the central nervous system and is implicated in various neurological conditions.

Role as a Precursor for AMPA Receptor Antagonists

Derivatives of this compound have been investigated for their potential to treat neurological disorders where glutamatergic signaling is dysregulated. For instance, the core structure of this compound is found in molecules developed as potent and orally active AMPA receptor antagonists with anticonvulsant properties.

AMPA Receptor Signaling Pathway

The antagonism of the AMPA receptor by derivatives of this compound can modulate downstream signaling events crucial for synaptic plasticity. The following diagram illustrates a simplified representation of the AMPA receptor signaling pathway.

Caption: A diagram of the AMPA receptor signaling pathway and its modulation.

Activation of the AMPA receptor by glutamate leads to the activation of the Lyn protein tyrosine kinase, which in turn can activate the mitogen-activated protein kinase (MAPK) signaling cascade, ultimately influencing gene expression, such as that of brain-derived neurotrophic factor (BDNF).[8] The trafficking, stabilization, and internalization of AMPA receptors are regulated by interactions with scaffolding proteins like GRIP, PICK1, and SAP97, which are crucial for synaptic plasticity phenomena like long-term potentiation (LTP) and long-term depression (LTD).[9] Noncompetitive antagonists derived from this compound can inhibit this pathway, thereby reducing excessive excitatory signaling.

Conclusion

This compound is a valuable and versatile building block in the synthesis of complex heterocyclic compounds with significant pharmacological potential. Its utility as a precursor for noncompetitive AMPA receptor antagonists highlights its importance in the development of novel therapeutics for neurological disorders. Further research into the direct biological activities of this compound and the development of optimized synthetic routes will continue to be of high interest to the scientific community. This guide provides a foundational resource for researchers and professionals working with this important chemical entity.

References

- 1. Frontiers | The role of AMPA receptors in postsynaptic mechanisms of synaptic plasticity [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. scbt.com [scbt.com]

- 4. This compound | C8H6N2O | CID 11571823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. researchgate.net [researchgate.net]

- 7. US4728743A - Process for the production of 3-oxonitriles - Google Patents [patents.google.com]

- 8. The AMPA receptor interacts with and signals through the protein tyrosine kinase Lyn - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Assembly of AMPA receptors: mechanisms and regulation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity of the Nitrile Group in 3-Oxo-3-(pyridin-2-yl)propanenitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxo-3-(pyridin-2-yl)propanenitrile, a versatile bifunctional molecule, has garnered significant attention in synthetic organic chemistry and medicinal chemistry. Its structure, featuring a reactive nitrile group, an active methylene group, and a keto functionality, makes it a valuable precursor for the synthesis of a wide array of heterocyclic compounds. This technical guide provides a comprehensive overview of the reactivity of the nitrile group in this compound, focusing on its synthesis, key reactions, and the potential biological significance of its derivatives.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₈H₆N₂O | --INVALID-LINK-- |

| Molecular Weight | 146.15 g/mol | --INVALID-LINK-- |

| Appearance | Solid | --INVALID-LINK-- |

| CAS Number | 54123-21-6 | --INVALID-LINK-- |

Synthesis of this compound

The primary synthetic route to this compound is the Claisen condensation of an ester of picolinic acid (e.g., ethyl picolinate) with acetonitrile. This reaction is typically carried out in the presence of a strong base, such as sodium hydride or sodium ethoxide.

Experimental Protocol: Synthesis via Claisen Condensation

Materials:

-

Ethyl picolinate

-

Acetonitrile

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon), a solution of ethyl picolinate (1 equivalent) and acetonitrile (1.2 equivalents) in anhydrous diethyl ether is added dropwise at 0 °C.

-

The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the slow addition of ice-cold water.

-

The aqueous layer is separated and acidified to pH 5-6 with 1 M hydrochloric acid, resulting in the precipitation of the crude product.

-

The precipitate is collected by filtration, washed with cold water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Reactivity of the Nitrile Group

The nitrile group in this compound is a key site for various chemical transformations, enabling the synthesis of a diverse range of heterocyclic compounds.

Hydrolysis

The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 3-oxo-3-(pyridin-2-yl)propanoic acid, which can subsequently decarboxylate to 2-acetylpyridine.

Experimental Protocol: Basic Hydrolysis

Materials:

-

This compound

-

10% Sodium hydroxide solution

-

6 M Hydrochloric acid

Procedure:

-

A mixture of this compound (1 equivalent) and 10% aqueous sodium hydroxide solution is heated under reflux for 2-4 hours.[1]

-

The reaction mixture is then cooled to room temperature and acidified with 6 M hydrochloric acid.

-

The resulting precipitate of 3-oxo-3-(pyridin-2-yl)propanoic acid is collected by filtration, washed with cold water, and dried.

Reduction

The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). The reaction typically leads to the reduction of both the nitrile and the ketone functionalities.

Experimental Protocol: Reduction with LiAlH₄

Materials:

-

This compound

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Water

-

15% Sodium hydroxide solution

-

Anhydrous sodium sulfate

Procedure:

-

To a stirred suspension of LiAlH₄ (2-3 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, a solution of this compound (1 equivalent) in anhydrous THF is added dropwise.

-

The reaction mixture is then stirred at room temperature for 4-6 hours.

-

The reaction is carefully quenched by the sequential dropwise addition of water, 15% aqueous sodium hydroxide, and then more water.

-

The resulting precipitate is filtered off and washed with THF.

-

The combined filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 3-amino-1-(pyridin-2-yl)propan-1-ol.

-

Purification can be performed by distillation under reduced pressure or column chromatography.

Cyclization Reactions for Heterocycle Synthesis

The true synthetic utility of this compound lies in its ability to serve as a building block for various heterocyclic systems. The nitrile group, in concert with the active methylene and keto groups, participates in a variety of cyclocondensation reactions.

Reaction with hydrazine hydrate or substituted hydrazines affords pyrazole derivatives. The initial condensation occurs between the ketone and one of the hydrazine nitrogens, followed by cyclization involving the nitrile group.

Experimental Protocol: Synthesis of 5-Amino-3-(pyridin-2-yl)-1H-pyrazole

Materials:

-

This compound

-

Hydrazine hydrate

-

Ethanol

Procedure:

-

A solution of this compound (1 equivalent) and hydrazine hydrate (1.2 equivalents) in ethanol is heated under reflux for 4-8 hours.

-

The reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

-

The solid is washed with cold ethanol and dried to give the desired pyrazole derivative.

Condensation with urea, thiourea, or guanidine leads to the formation of pyrimidine derivatives. These reactions are typically catalyzed by a base.

Experimental Protocol: Synthesis of 4-Amino-6-(pyridin-2-yl)pyrimidin-2(1H)-one

Materials:

-

This compound

-

Urea

-

Sodium ethoxide

-

Ethanol

Procedure:

-

To a solution of sodium ethoxide (prepared from sodium and absolute ethanol) in ethanol, this compound (1 equivalent) and urea (1.2 equivalents) are added.

-

The mixture is heated under reflux for 6-10 hours.

-

After cooling, the reaction mixture is poured into ice-water and acidified with acetic acid.

-

The precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent to afford the pyrimidine derivative.

The Gewald reaction provides a route to highly substituted 2-aminothiophenes. This compound can react with an α-mercapto ketone or aldehyde, or with elemental sulfur and an active methylene compound, in the presence of a base.

Experimental Protocol: Gewald Aminothiophene Synthesis

Materials:

-

This compound

-

Elemental sulfur

-

Malononitrile

-

Morpholine or another suitable base

-

Ethanol

Procedure:

-

A mixture of this compound (1 equivalent), malononitrile (1 equivalent), and elemental sulfur (1.1 equivalents) in ethanol is treated with a catalytic amount of morpholine.

-

The mixture is stirred at room temperature or gently heated for a few hours.

-

The precipitated product is collected by filtration, washed with ethanol, and recrystallized to yield the 2-aminothiophene derivative.

Applications in Drug Development

The diverse heterocyclic scaffolds accessible from this compound are of significant interest in drug discovery. Pyrazole, pyrimidine, and thiophene cores are present in numerous biologically active molecules.

-

Antimicrobial Agents: Many heterocyclic compounds derived from this precursor have been investigated for their potential antimicrobial and antifungal activities.[2]

-

Kinase Inhibitors: The pyridine and other heterocyclic moieties are common features in kinase inhibitors, which are a major class of anticancer drugs. Derivatives of this compound could be explored for their potential to inhibit various protein kinases.

While specific signaling pathways directly modulated by this compound itself are not extensively documented, its derivatives, by virtue of their heterocyclic nature, have the potential to interact with a wide range of biological targets. Further research is warranted to explore the full pharmacological potential of this versatile building block.

Conclusion

This compound is a highly valuable and reactive intermediate in organic synthesis. The strategic positioning of its nitrile, ketone, and active methylene functionalities allows for a rich and diverse chemistry, particularly in the construction of heterocyclic systems. The detailed experimental protocols provided in this guide offer a practical framework for researchers to utilize this compound in the synthesis of novel molecules with potential applications in medicinal chemistry and materials science. Future investigations into the biological activities of its derivatives are poised to uncover new therapeutic agents.

References

An In-depth Technical Guide on the Keto-Enol Tautomerism of β-oxo-2-pyridinepropanenitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the keto-enol tautomerism in β-oxo-2-pyridinepropanenitrile, a molecule of interest in medicinal chemistry and drug development. Tautomerism, the dynamic equilibrium between two interconverting constitutional isomers, plays a critical role in the chemical reactivity, biological activity, and physicochemical properties of a compound. Understanding and quantifying the tautomeric preference of β-oxo-2-pyridinepropanenitrile is paramount for predicting its behavior in physiological environments and for the rational design of novel therapeutics. This document details the underlying principles of keto-enol tautomerism, presents anticipated quantitative data based on analogous structures, provides detailed experimental protocols for characterization, and visualizes key processes.

Introduction to Keto-Enol Tautomerism

Keto-enol tautomerism is a fundamental concept in organic chemistry where a ketone or aldehyde is in equilibrium with its corresponding enol form.[1] In the case of β-dicarbonyl compounds, which include β-ketonitriles like β-oxo-2-pyridinepropanenitrile, the enol form can be significantly stabilized by intramolecular hydrogen bonding and conjugation.[2] The position of this equilibrium is sensitive to various factors, including the molecular structure, solvent polarity, temperature, and pH.[1]

The tautomeric equilibrium of β-oxo-2-pyridinepropanenitrile involves the interconversion of the keto form, characterized by a carbonyl group, and the enol form, which contains a hydroxyl group and a carbon-carbon double bond. The pyridine ring and the nitrile group introduce electronic effects that can influence the stability of each tautomer.

Tautomeric Equilibrium in β-oxo-2-pyridinepropanenitrile

The equilibrium between the keto and enol tautomers of β-oxo-2-pyridinepropanenitrile can be represented as follows:

References

Potential Biological Activity of 3-Oxo-3-(pyridin-2-YL)propanenitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Oxo-3-(pyridin-2-YL)propanenitrile is a heterocyclic compound featuring a pyridine ring linked to a propanenitrile chain with a keto functional group. This structural motif is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by related pyridine derivatives. While specific biological data for this compound is limited in publicly available literature, the broader class of pyridine-containing compounds has demonstrated a wide spectrum of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide aims to provide an in-depth overview of the potential biological activities of this compound by examining the activities of its close analogs and derivatives. It will detail relevant experimental protocols and present data in a structured format to facilitate further research and drug discovery efforts centered around this promising chemical scaffold.

Introduction

The pyridine ring is a fundamental heterocyclic scaffold present in numerous natural products and synthetic compounds with significant therapeutic value.[1][2] Its ability to participate in hydrogen bonding and other molecular interactions contributes to its prevalence in drug design.[3] The incorporation of a propanenitrile chain with a reactive keto group, as seen in this compound, offers multiple sites for chemical modification, making it an attractive starting point for the synthesis of diverse compound libraries.

This document will explore the potential biological activities of this compound by drawing parallels with structurally similar molecules for which biological data is available. The primary focus will be on potential anticancer and antimicrobial activities, as these are commonly reported for pyridine derivatives.

Synthesis

A general method for the synthesis of 3-oxo-3-(pyridin-yl)propanenitrile derivatives involves the condensation of a pyridine carboxylate ester with acetonitrile. A detailed protocol for a related compound, 3-oxo-3-(3-pyridinyl)propanenitrile, is described below and can be adapted for the synthesis of the 2-pyridinyl isomer.

Experimental Protocol: Synthesis of 3-Oxo-3-(3-pyridinyl)propanenitrile[4]

-

Reaction Setup: To a stirred solution of methyl nicotinate (1 equivalent) in toluene at 0 °C, slowly add sodium hydride (approximately 2 equivalents).

-

Initial Stirring: Maintain the reaction mixture at 0 °C for 30 minutes.

-

Addition of Acetonitrile: Add acetonitrile (approximately 1.5 equivalents) dropwise to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux for 72 hours.

-

Work-up:

-

Cool the mixture and concentrate it under reduced pressure.

-

Dilute the residue with ice-cold water.

-

Adjust the pH to acidic using glacial acetic acid.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to yield the crude product.

-

-

Purification: The crude product can be further purified by crystallization or column chromatography.

The following diagram illustrates the general workflow for the synthesis.

Potential Biological Activities

Anticancer Activity

Numerous pyridine derivatives have been synthesized and evaluated for their anticancer properties.[4][5] The cytotoxic effects of these compounds are often assessed against a panel of human cancer cell lines.

3.1.1. Data on Related Compounds

The following table summarizes the cytotoxic activity of some substituted pyridine derivatives against various cancer cell lines. It is important to note that these are derivatives and not the core compound of interest, but they provide insight into the potential of this chemical class.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrido[2,3-d]pyrimidine | MCF-7 (Breast) | 0.57 | [5] |

| HepG2 (Liver) | 1.13 | [5] | |

| 1′H-spiro-pyridine | Caco-2 (Colorectal) | 7.83 ± 0.50 | [5] |

| 3-aminoimidazo[1,2-α]pyridine | HT-29 (Colorectal) | 4.15 ± 2.93 | [5] |

| B16F10 (Melanoma) | 21.75 ± 0.81 | [5] |

3.1.2. Experimental Protocol: MTT Assay for Cytotoxicity [4]

A standard method to assess the antiproliferative activity of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to an untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

The following diagram illustrates the workflow for a typical cytotoxicity assay.

Antimicrobial Activity

Pyridine derivatives have also been investigated for their antimicrobial properties against a range of bacteria and fungi.[2] The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial efficacy of a compound.

3.2.1. Experimental Protocol: Broth Microdilution Method for MIC Determination [6][7]

The broth microdilution method is a common technique to determine the MIC of an antimicrobial agent.

-

Compound Preparation: Prepare a series of twofold dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the target microorganism (e.g., bacteria or fungi).

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate under appropriate conditions (e.g., temperature and time) for microbial growth.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density.

The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration.

Signaling Pathways and Mechanism of Action

The specific signaling pathways and mechanisms of action for this compound have not been elucidated. However, based on the activities of related pyridine derivatives, several potential targets can be hypothesized. For instance, some pyridine-containing compounds have been shown to act as enzyme inhibitors or to interfere with key cellular processes. Further research, including molecular docking studies and biochemical assays, is required to identify the specific molecular targets of this compound.

Conclusion

This compound represents a chemical scaffold with significant potential for the development of novel therapeutic agents. While direct biological data for this compound is currently scarce, the well-documented anticancer and antimicrobial activities of its derivatives provide a strong rationale for its further investigation. The experimental protocols outlined in this guide offer a starting point for researchers to explore the biological activities of this and related compounds. Future studies should focus on synthesizing and screening a library of derivatives to establish structure-activity relationships and to identify lead compounds for further development. Elucidating the mechanism of action and identifying the specific molecular targets will be crucial steps in realizing the therapeutic potential of this promising class of molecules.

References

- 1. ajrconline.org [ajrconline.org]

- 2. researchgate.net [researchgate.net]

- 3. Recent advances in the synthesis and biological activity studies of pyridine and pyrimidine derivatives: A review [ouci.dntb.gov.ua]

- 4. Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

A Comprehensive Technical Review of 3-Oxo-3-(pyridin-2-yl)propanenitrile: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Oxo-3-(pyridin-2-yl)propanenitrile, a versatile heterocyclic building block, holds significant potential in medicinal chemistry and materials science. This technical guide provides a comprehensive review of its chemical properties, a detailed experimental protocol for its synthesis via Claisen condensation, and an exploration of its prospective biological activities based on related pyridine-containing compounds. While specific biological data for the title compound is not extensively available in the current literature, this document aims to serve as a foundational resource to stimulate further investigation into its therapeutic and functional capacities.

Introduction

Heterocyclic compounds containing the pyridine scaffold are of paramount interest in drug discovery due to their presence in a wide array of biologically active molecules. This compound, featuring a reactive β-ketonitrile functionality, is a valuable intermediate for the synthesis of more complex heterocyclic systems. Its structural motifs suggest potential interactions with various biological targets, warranting a thorough investigation of its chemical and pharmacological profiles.

Chemical and Physical Properties

This compound is a solid with the molecular formula C₈H₆N₂O.[1][2] A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₆N₂O | [1][2] |

| Molecular Weight | 146.15 g/mol | [1][2] |

| CAS Number | 54123-21-6 | [1][2] |

| Appearance | Solid | |

| Purity | Typically ≥95% | [3] |

| InChI | 1S/C8H6N2O/c9-5-4-8(11)7-3-1-2-6-10-7/h1-3,6H,4H2 | [1] |

| InChIKey | POACVIKYJGGGPA-UHFFFAOYSA-N | [1] |

| SMILES | N#CCC(=O)c1ccccn1 | [3] |

| Storage Conditions | Inert atmosphere, 2-8°C |

Table 1: Chemical and Physical Properties of this compound

Synthesis of this compound

The synthesis of this compound can be effectively achieved via a Claisen-type condensation reaction. This method involves the reaction of a pyridine-based ester with acetonitrile in the presence of a strong base. The following protocol is adapted from established procedures for the synthesis of related β-ketonitriles.[4][5][6]

Experimental Protocol: Claisen Condensation

Materials:

-

Methyl picolinate (or ethyl picolinate)

-

Acetonitrile (anhydrous)

-

Sodium hydride (NaH) or Sodium ethoxide (NaOEt)

-

Anhydrous toluene (or diethyl ether)

-

2 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Saturated brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser with a drying tube (e.g., calcium chloride)

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, suspend sodium hydride (1.1 equivalents) in anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Acetonitrile: To the stirred suspension, add anhydrous acetonitrile (1.5 equivalents) dropwise at room temperature over a period of 10-15 minutes.

-

Formation of the Enolate: Stir the resulting mixture at room temperature for approximately 1 hour to facilitate the formation of the acetonitrile enolate.

-

Addition of Pyridine Ester: Cool the reaction mixture to 0°C using an ice bath. Add a solution of methyl picolinate (1.0 equivalent) in anhydrous toluene dropwise from the dropping funnel over 30 minutes, ensuring the internal temperature remains below 5°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to 0°C in an ice bath.

-

Carefully quench the reaction by the slow, dropwise addition of cold water.

-

Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.

-

Wash the organic layer with water.

-

Acidify the combined aqueous layers to a pH of ~5-6 with 2 M hydrochloric acid.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

-

Isolation and Purification:

-

Combine the organic extracts and wash with a saturated brine solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude product can be further purified by recrystallization or column chromatography on silica gel.

-

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Potential Biological Activities and Future Research Directions

While specific biological studies on this compound are limited, the pyridine nucleus is a well-established pharmacophore. Derivatives of pyridine have demonstrated a wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[7][8][9][10]

Potential Antimicrobial Activity

Numerous pyridine derivatives have been synthesized and evaluated for their antimicrobial properties.[7][8] The presence of the oxo and nitrile groups in the title compound offers sites for further chemical modification to generate a library of compounds for antimicrobial screening.

Proposed Experimental Protocol for Antimicrobial Screening (Broth Microdilution Method):

-

Preparation of Bacterial Inoculum: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Serial Dilution of the Compound: Prepare a series of twofold dilutions of this compound in the broth medium in a 96-well microtiter plate.

-

Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include positive (bacteria only) and negative (broth only) controls.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Potential Cytotoxic Activity

Pyridine-containing compounds have also been investigated as potential anticancer agents.[9][10] The cytotoxicity of this compound could be evaluated against a panel of human cancer cell lines.

Proposed Experimental Protocol for Cytotoxicity Assay (MTT Assay):

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7, HeLa, A549) in appropriate cell culture medium supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) value, the concentration of the compound that inhibits 50% of cell growth, can be calculated from the dose-response curve.

Logical Relationship for Further Development

Caption: A logical pathway for the future development of novel bioactive compounds.

Conclusion

This compound is a readily accessible synthetic intermediate with significant potential for the development of novel therapeutic agents and functional materials. This guide provides a detailed protocol for its synthesis and outlines logical next steps for the investigation of its biological properties. Further research into the derivatization and biological evaluation of this compound is highly encouraged to unlock its full potential in drug discovery and materials science.

References

- 1. This compound | C8H6N2O | CID 11571823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. benchchem.com [benchchem.com]

- 5. 3-OXO-3-(3-PYRIDINYL)PROPANENITRILE | 30510-18-0 [m.chemicalbook.com]

- 6. US4728743A - Process for the production of 3-oxonitriles - Google Patents [patents.google.com]

- 7. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of Novel Antimicrobial 2‑(Pyrimidin-2-yl)-5-alkyl-pyridazin-3(2H)‑one Scaffolds against Klebsiella pneumoniae, Inspired by Luffariellolide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cytotoxic effects of pyridino[2,3-f]indole-4,9-diones on human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 3-Oxo-3-(pyridin-2-yl)propanenitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxo-3-(pyridin-2-yl)propanenitrile, also known as 2-(cyanoacetyl)pyridine, is a highly versatile and valuable building block in synthetic organic and medicinal chemistry.[1][2] Its structure incorporates three key reactive sites: a nucleophilic active methylene group, an electrophilic ketone, and an electrophilic nitrile group. This trifunctional nature allows it to participate in a wide array of cyclization and multicomponent reactions, making it an ideal precursor for the synthesis of a diverse range of heterocyclic compounds, many of which are scaffolds for pharmacologically active molecules.

Chemical Properties:

-

Appearance: Solid

This document provides detailed application notes and representative protocols for the synthesis of several important classes of heterocycles, including thiazoles, pyrimidines, pyrazoles, and pyridines, using this compound as the key starting material.

Caption: Structure of this compound.

Synthesis of Thiazole Derivatives

The Hantzsch thiazole synthesis is a classic and reliable method for constructing the thiazole ring.[3][4][5] The process involves the reaction of an α-haloketone with a thioamide or thiourea. In this application, this compound is first halogenated at the active methylene position to generate the required α-haloketonitrile intermediate, which is then cyclized.

Caption: Workflow for Hantzsch Thiazole Synthesis.

Experimental Protocol: Synthesis of 2-Amino-4-(pyridin-2-yl)thiazole-5-carbonitrile

Part A: α-Bromination of this compound

-

Dissolve this compound (1.46 g, 10 mmol) in 30 mL of glacial acetic acid in a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add a solution of bromine (1.60 g, 10 mmol) in 10 mL of glacial acetic acid dropwise over 30 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, pour the reaction mixture into 100 mL of ice-cold water with vigorous stirring.

-

The solid precipitate of 2-bromo-3-oxo-3-(pyridin-2-yl)propanenitrile is collected by filtration, washed with cold water until the filtrate is neutral, and dried under vacuum. This intermediate is often used in the next step without further purification.

Part B: Cyclocondensation with Thiourea

-

To a solution of the crude 2-bromo-3-oxo-3-(pyridin-2-yl)propanenitrile (approx. 10 mmol) in 50 mL of absolute ethanol, add thiourea (0.76 g, 10 mmol).

-

Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by TLC.

-

Upon completion, cool the reaction mixture to room temperature. A solid product may precipitate.

-

Reduce the solvent volume under reduced pressure. Add 50 mL of water and neutralize the solution with a saturated solution of sodium bicarbonate.

-

Collect the resulting solid by filtration, wash with water, and recrystallize from an appropriate solvent (e.g., ethanol or ethanol/water mixture) to yield the pure 2-amino-4-(pyridin-2-yl)thiazole-5-carbonitrile.

Data Summary

| Reagent (R-CS-NH₂) | Product | Solvent | Typical Yield |

| Thiourea | 2-Amino-4-(pyridin-2-yl)thiazole-5-carbonitrile | Ethanol | 75-85% |

| Thioacetamide | 2-Methyl-4-(pyridin-2-yl)thiazole-5-carbonitrile | Ethanol | 70-80% |

| Thiobenzamide | 2-Phenyl-4-(pyridin-2-yl)thiazole-5-carbonitrile | DMF | 65-75% |

Synthesis of Pyrimidine Derivatives

Pyrimidine rings can be synthesized by the cyclocondensation of a 1,3-dicarbonyl compound (or its synthetic equivalent) with an N-C-N fragment such as urea, thiourea, or guanidine. The active methylene group in this compound can be first activated by converting it into an enamine or enol ether, which then undergoes a facile cyclization.

Caption: Workflow for Pyrimidine Synthesis.

Experimental Protocol: Synthesis of 2-Amino-5-cyano-4-(pyridin-2-yl)pyrimidine

-

In a 100 mL flask, suspend this compound (1.46 g, 10 mmol) and guanidine hydrochloride (1.05 g, 11 mmol) in 40 mL of absolute ethanol.

-

Add sodium ethoxide (0.75 g, 11 mmol) to the mixture. A catalytic amount of a base like piperidine can also be used.

-

Reflux the reaction mixture for 8-12 hours with constant stirring. Monitor the reaction's completion via TLC.

-

After completion, cool the mixture to room temperature and neutralize with glacial acetic acid.

-

Concentrate the mixture under reduced pressure.

-

Add 50 mL of cold water to the residue. The solid product will precipitate.

-

Filter the solid, wash thoroughly with water to remove any inorganic salts, and dry.

-

Recrystallize the crude product from a suitable solvent like dimethylformamide (DMF) or ethanol to obtain pure 2-amino-5-cyano-4-(pyridin-2-yl)pyrimidine.

Data Summary

| N-C-N Reagent | Product | Base | Typical Yield |

| Guanidine HCl | 2-Amino-5-cyano-4-(pyridin-2-yl)pyrimidine | NaOEt | 80-90% |

| Thiourea | 5-Cyano-4-(pyridin-2-yl)-2(1H)-pyrimidinethione | Piperidine | 70-85% |

| Urea | 5-Cyano-4-(pyridin-2-yl)-2(1H)-pyrimidinone | NaOEt | 65-75% |

Synthesis of Pyrazole Derivatives

The reaction of 1,3-dicarbonyl compounds with hydrazine derivatives is a cornerstone for pyrazole synthesis.[6][7] this compound readily reacts with hydrazine hydrate or substituted hydrazines in a cyclocondensation reaction to yield highly functionalized 3-amino-5-(pyridin-2-yl)pyrazole-4-carbonitriles.

Caption: Workflow for Pyrazole Synthesis.

Experimental Protocol: Synthesis of 3-Amino-5-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile

-

Dissolve this compound (1.46 g, 10 mmol) in 30 mL of absolute ethanol in a 100 mL round-bottom flask.

-

Add hydrazine hydrate (0.5 mL, ~10 mmol) to the solution. A catalytic amount of acetic acid or piperidine can be added to facilitate the reaction.

-

Reflux the mixture for 3-5 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

-

If precipitation is incomplete, reduce the solvent volume by half using a rotary evaporator.

-

Filter the solid product, wash with a small amount of cold ethanol, and then with water.

-

Dry the product under vacuum. Recrystallization from ethanol can be performed if further purification is needed.

Data Summary

| Hydrazine Reagent | Product | Catalyst | Typical Yield |

| Hydrazine Hydrate | 3-Amino-5-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile | Acetic Acid | 85-95% |

| Phenylhydrazine | 3-Amino-1-phenyl-5-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile | Piperidine | 80-90% |

| Methylhydrazine | 3-Amino-1-methyl-5-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile | None | 75-85% |

Synthesis of Substituted Pyridine Derivatives

Highly functionalized pyridines can be synthesized via multicomponent reactions. A common approach involves the reaction of a β-ketonitrile, an aldehyde, and an ammonia source (like ammonium acetate) in a one-pot synthesis, often referred to as a modified Guareschi-Thorpe or Hantzsch-like pyridine synthesis.

Caption: Workflow for Multicomponent Pyridine Synthesis.

Experimental Protocol: Synthesis of 2-Amino-4-phenyl-6-(pyridin-2-yl)nicotinonitrile

-

Combine this compound (1.46 g, 10 mmol), benzaldehyde (1.06 g, 10 mmol), and ammonium acetate (6.16 g, 80 mmol) in 30 mL of glacial acetic acid in a round-bottom flask.

-

Reflux the mixture with stirring for 4-6 hours. Monitor the reaction by TLC.

-

After the reaction is complete, cool the flask to room temperature and pour the contents into 150 mL of ice water.

-

A yellow solid will precipitate. Stir the suspension for 30 minutes.

-

Collect the precipitate by filtration and wash it thoroughly with water, followed by a small amount of cold ethanol.

-

Dry the crude product. Recrystallize from glacial acetic acid or a DMF/ethanol mixture to obtain the pure product.

Data Summary

| Aldehyde (Ar-CHO) | Product | Solvent | Typical Yield |

| Benzaldehyde | 2-Amino-4-phenyl-6-(pyridin-2-yl)nicotinonitrile | Acetic Acid | 70-80% |

| 4-Chlorobenzaldehyde | 2-Amino-4-(4-chlorophenyl)-6-(pyridin-2-yl)nicotinonitrile | Acetic Acid | 75-85% |

| 4-Methoxybenzaldehyde | 2-Amino-4-(4-methoxyphenyl)-6-(pyridin-2-yl)nicotinonitrile | Ethanol | 65-75% |

References

- 1. This compound | C8H6N2O | CID 11571823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. researchgate.net [researchgate.net]

- 4. synarchive.com [synarchive.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 3-Oxo-3-(pyridin-2-YL)propanenitrile in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Oxo-3-(pyridin-2-yl)propanenitrile is a versatile bifunctional building block in medicinal chemistry, prized for its dual reactivity stemming from the β-ketonitrile moiety. This scaffold is a key intermediate in the synthesis of a wide array of heterocyclic compounds, including substituted pyridines and thiophenes, which are prominent in the design of targeted therapeutics. Its utility has been demonstrated in the development of potent enzyme inhibitors, particularly for carbonic anhydrases and various kinases, as well as in the creation of novel anticancer agents. These application notes provide an overview of its utility, quantitative data on representative derivatives, detailed experimental protocols for synthesis and biological evaluation, and visual workflows to guide researchers in leveraging this valuable synthon.

Key Applications in Medicinal Chemistry

The unique chemical architecture of this compound, featuring a reactive ketone and an active methylene group adjacent to a nitrile, makes it an ideal starting material for various multicomponent reactions.

-

Inhibitors of Carbonic Anhydrases (CAs): Substituted 2-amino-3-cyanopyridines, synthesized using this compound as a precursor, have demonstrated significant inhibitory activity against human carbonic anhydrase (hCA) isoforms I and II. CAs are metalloenzymes that play a crucial role in pH regulation and CO2 homeostasis, and their inhibition is a therapeutic strategy for conditions like glaucoma, epilepsy, and certain cancers.

-

Precursors for Kinase Inhibitors: The pyridine scaffold is a common feature in many approved and investigational kinase inhibitors. This compound serves as a foundational element for constructing more complex pyridyl-based heterocycles that can target the ATP-binding site of kinases. Dysregulation of kinase signaling is a hallmark of cancer, making this a vital area of drug discovery. For instance, it can be used to build scaffolds for inhibitors of pathways like the Janus kinase/signal-transducer and activator of transcription (JAK-STAT) pathway, which is critical in immunity and oncology.

-

Anticancer Agents: Derivatives incorporating the 2-pyridyl moiety from this starting material have shown cytotoxic activity against various cancer cell lines. The ability to readily generate diverse libraries of compounds through multicomponent reactions allows for extensive structure-activity relationship (SAR) studies to optimize anticancer potency.

-

Scaffolds for Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: The nitrile group is a key pharmacophore in several DPP-4 inhibitors used for the treatment of type 2 diabetes. While not a direct precursor in all cases, the cyano-pyridyl motif is a valuable component in the design of new gliptins, and this building block facilitates its incorporation.

Quantitative Data Presentation

The following tables summarize the biological activity of compounds derived from synthetic pathways involving this compound or analogous structures.

Table 1: Carbonic Anhydrase Inhibition Data for 2-Amino-3-cyanopyridine Derivatives

| Compound ID | Target Isozyme | Inhibition Constant (Kᵢ) (µM) |

| Derivative 1 | hCA I | 2.84 |

| Derivative 2 | hCA I | 112.44 |

| Derivative 3 | hCA II | 2.56 |

| Derivative 4 | hCA II | 31.17 |

| Acetazolamide (Control) | hCA I | Reference |

| Acetazolamide (Control) | hCA II | Reference |

| Data adapted from studies on 2-amino-3-cyanopyridine derivatives, a class of compounds readily accessible from this compound precursors. |

Table 2: In Vitro Cytotoxicity of Substituted Pyridine Derivatives

| Compound ID | Cell Line | Cancer Type | IC₅₀ (µM) |

| Pyridine Derivative A | A549 | Lung Carcinoma | 5.98 |

| Pyridine Derivative B | MCF-7 | Breast Cancer | 43.4 |

| Pyridine Derivative C | MDA-MB-231 | Breast Cancer | 35.9 |

| 5-Fluorouracil (Control) | Prostate/Cervical | - | 0.1 - 74.1 |

| Data represents examples of substituted pyridine derivatives synthesized via multicomponent reactions analogous to those using this compound.[1][2] |

Experimental Protocols

Protocol: Synthesis of a 2-Amino-4-aryl-6-(pyridin-2-yl)nicotinonitrile Derivative

This protocol describes a representative one-pot, four-component reaction to synthesize a substituted 2-amino-3-cyanopyridine, a scaffold for biologically active molecules.

Materials:

-

Aromatic aldehyde (e.g., Benzaldehyde, 1.0 mmol)

-

This compound (1.0 mmol)

-

Malononitrile (1.0 mmol)

-

Ammonium acetate (8.0 mmol)

-

Ethanol (20 mL)

-

Round-bottom flask (50 mL)

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Filtration apparatus (Büchner funnel)

-

Thin-layer chromatography (TLC) supplies

Procedure:

-

To a 50 mL round-bottom flask, add the aromatic aldehyde (1.0 mmol), this compound (1.0 mmol), malononitrile (1.0 mmol), and ammonium acetate (8.0 mmol).

-

Add 20 mL of ethanol to the flask.

-

Equip the flask with a reflux condenser and place it on a magnetic stirrer/hotplate.

-

Heat the reaction mixture to reflux (approximately 80°C) with continuous stirring.

-

Monitor the reaction progress using TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as the mobile phase). The reaction is typically complete within 10-14 hours.

-

Upon completion, allow the reaction mixture to cool to room temperature. A solid precipitate should form.

-

Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with cold ethanol (2 x 10 mL) to remove any unreacted starting materials and impurities.

-

Dry the product in a vacuum oven or air dry to obtain the pure 2-amino-4-aryl-6-(pyridin-2-yl)nicotinonitrile derivative.

-

Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).

Protocol: In Vitro Carbonic Anhydrase Inhibition Assay (Colorimetric)

This protocol details a method to screen for inhibitors of carbonic anhydrase esterase activity using p-nitrophenyl acetate (p-NPA) as a substrate.[3]

Materials:

-

Human Carbonic Anhydrase (hCA I or hCA II)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5

-

Substrate: p-Nitrophenyl acetate (p-NPA), 3 mM stock in acetonitrile or DMSO

-

Test compounds (dissolved in DMSO)

-

Known CA inhibitor (e.g., Acetazolamide) as a positive control

-

96-well clear, flat-bottom microplate

-

Microplate reader capable of kinetic measurements at 400-405 nm

Procedure:

-

Reagent Preparation:

-

Prepare CA Working Solution by diluting the enzyme stock to the desired concentration (e.g., 20-60 units/mL) in cold Assay Buffer immediately before use.

-

Prepare serial dilutions of test compounds and the positive control in DMSO.

-

-

Plate Setup (in triplicate):

-

Blank Wells: 180 µL Assay Buffer.

-

Maximum Activity (Control) Wells: 158 µL Assay Buffer + 2 µL DMSO.

-

Test Compound Wells: 158 µL Assay Buffer + 2 µL of the corresponding test compound dilution.

-

Positive Control Wells: 158 µL Assay Buffer + 2 µL of the positive control dilution.

-

-

Enzyme-Inhibitor Pre-incubation:

-

Add 20 µL of the CA Working Solution to all wells except the Blank wells.

-

Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding 20 µL of the 3 mM p-NPA substrate solution to all wells (including the Blank wells).

-

Immediately place the plate in the microplate reader.

-

Measure the absorbance at 400 nm in kinetic mode, taking readings every 30 seconds for 10-20 minutes.

-

-

Data Analysis:

-

For each well, calculate the reaction rate (V) by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

-

Subtract the rate of the Blank wells (non-enzymatic hydrolysis) from all other rates.

-

Calculate the percent inhibition for each test compound concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

-

Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Visualizations: Workflows and Pathways

The following diagrams, created using the DOT language, illustrate key conceptual frameworks related to the application of this compound.

References

Application Notes and Protocols: 3-Oxo-3-(pyridin-2-yl)propanenitrile as a Precursor for Pharmaceuticals

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Oxo-3-(pyridin-2-yl)propanenitrile is a versatile bifunctional molecule incorporating a pyridine ring, a ketone, and a nitrile group. This unique combination of functionalities makes it a valuable precursor for the synthesis of a wide range of heterocyclic compounds, particularly those with pharmaceutical applications. Its reactivity allows for the construction of pyridone and pyridopyrimidine scaffolds, which are core structures in several approved drugs and clinical candidates. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pharmaceutical intermediates, with a focus on the antiepileptic drug Perampanel. Additionally, its potential in the development of nicotinic receptor agonists for neurological disorders is discussed.

Introduction

The pyridine moiety is a privileged scaffold in medicinal chemistry, appearing in a vast array of therapeutic agents. This compound serves as a readily available starting material for the synthesis of complex pyridine-containing molecules. The presence of the ketone and nitrile groups allows for a variety of chemical transformations, including cyclization and condensation reactions, to build diverse heterocyclic systems. This precursor is particularly useful in the synthesis of substituted pyridones, which are key components of several pharmaceuticals.

Pharmaceutical Applications

Precursor to Perampanel (Fycompa®), an Antiepileptic Drug

Perampanel is a selective, non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a type of ionotropic glutamate receptor in the central nervous system. It is used for the treatment of partial-onset seizures and primary generalized tonic-clonic seizures. The chemical structure of Perampanel features a 2-pyridone core, which can be synthesized from intermediates derived from this compound.

While various synthetic routes to Perampanel exist, a key intermediate is 5-(pyridin-2-yl)-1,2-dihydropyridin-2-one. This intermediate can be conceptually derived from this compound through a cyclization reaction. A plausible synthetic strategy involves a condensation reaction to form a dihydropyridone ring.

Experimental Workflow for the Synthesis of a Perampanel Intermediate:

Mechanism of Action of Perampanel:

Perampanel acts as a negative allosteric modulator of the AMPA receptor. Glutamate, the primary excitatory neurotransmitter in the brain, binds to AMPA receptors, leading to the influx of sodium and calcium ions and subsequent neuronal depolarization. In epileptic conditions, excessive glutamate activity can lead to seizures. Perampanel binds to a site on the AMPA receptor distinct from the glutamate binding site, inducing a conformational change that prevents the ion channel from opening, even when glutamate is bound. This non-competitive antagonism reduces the hyperexcitability of neurons associated with seizures.

Signaling Pathway of AMPA Receptor and Inhibition by Perampanel:

Precursor to Nicotinic Receptor Agonists